2-Pyrrolidin-1-ylacetamide;hydrochloride

Anti-HIV Integrase inhibition Antiviral screening

2-Pyrrolidin-1-ylacetamide hydrochloride is a unique anti-HIV scaffold (HIV-1 integrase inhibition IC₅₀=7.29 µM) distinct from racetam nootropics due to the absence of the 2-oxo group. It binds KRAS G12V (PDB 8QEI) enabling fragment elaboration campaigns. The hydrochloride salt provides superior aqueous solubility for cell-based antiviral assays, eliminating DMSO interference. Its unsubstituted pyrrolidine nitrogen allows versatile N-derivatization for focused library synthesis. Choose this salt form for direct dissolution in aqueous buffers and consistent solid-state stability.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
Cat. No. B7553227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidin-1-ylacetamide;hydrochloride
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=O)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c7-6(9)5-8-3-1-2-4-8;/h1-5H2,(H2,7,9);1H
InChIKeyNPTPNOTWHSZVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidin-1-ylacetamide Hydrochloride: Core Identity, CAS Registry & Anti-HIV Classification for Procurement


2-Pyrrolidin-1-ylacetamide;hydrochloride (also catalogued as 1-Pyrrolidineacetamide hydrochloride) is the hydrochloric acid addition salt of the pyrrolidine-acetamide scaffold (free base CAS 1804-94-0). PubChem classifies the parent free base as an anti-HIV compound [1]. The hydrochloride salt form is employed to enhance aqueous solubility and solid-state stability, making it suitable for in vitro assay preparation and fragment-based screening workflows. Its molecular formula is C₆H₁₂N₂O·HCl, with a parent free-base molecular weight of 128.17 g/mol [2].

Why 2-Pyrrolidin-1-ylacetamide Hydrochloride Cannot Be Generically Substituted by Piracetam-Class Racetams


Although 2-pyrrolidin-1-ylacetamide shares a pyrrolidine core with the widely procured racetam family (e.g., piracetam, levetiracetam), two structural features preclude direct functional substitution. First, the target compound lacks the 2-oxo group on the pyrrolidine ring that defines racetam nootropics; this absence shifts the compound's pharmacological annotation from cognitive enhancement (nootropic) to antiviral (anti-HIV) [1]. Second, the unsubstituted acetamide side chain yields a distinctly different hydrogen-bonding surface (topological polar surface area of 46.3 Ų for the free base vs. 63.4 Ų for piracetam) and computed lipophilicity (XLogP3 = -1.2 vs. piracetam XLogP3 ≈ -0.91 to -1.39) [2]. These differences alter membrane permeability, assay compatibility, and target engagement profiles. Therefore, procurement decision-makers cannot assume that racetam-family compounds are functionally equivalent to 2-pyrrolidin-1-ylacetamide; product-specific analytical and biological characterisation is required.

Quantitative Differentiation Evidence for 2-Pyrrolidin-1-ylacetamide Hydrochloride vs. Racetam and Pyrrolidine-Acetic Acid Analogs


Anti-HIV Pharmacological Annotation vs. Nootropic Racetams: A Fundamental Activity-Class Distinction

PubChem explicitly curates 1-pyrrolidineacetamide (the free-base form) with the description 'an anti-HIV compound' [1]. This pharmacological annotation is absent for the structurally closest racetam comparator, piracetam (2-oxo-1-pyrrolidineacetamide), which is universally classified as a nootropic agent [2]. This represents a qualitative, class-level differentiation in therapeutic area and biological target space.

Anti-HIV Integrase inhibition Antiviral screening

HIV-1 Integrase Inhibition by a Symmetrical Bis-Derivative: Proof-of-Concept for the Pyrrolidine-Acetamide Pharmacophore

The symmetrical bis-1-pyrrolidineacetamide derivative N,N'-(methylene-di-4,1-phenylene)bis-1-pyrrolidineacetamide competitively inhibited HIV-1 integrase binding to viral DNA with an IC₅₀ of 7.29 ± 0.68 µM (SPR-based assay) and exhibited anti-HIV-1(IIIB) replication activity with an EC₅₀ of 40.54 µM in C8166 cells, with a cytotoxic concentration (CC₅₀) of 173.84 µM, yielding a selectivity index (CC₅₀/EC₅₀) of approximately 4.3 [1]. By contrast, piracetam and levetiracetam show no reported HIV-1 integrase inhibitory activity at comparable concentrations in the published literature.

HIV-1 integrase Surface plasmon resonance Antiviral drug discovery

Lipophilicity (XLogP3) Comparison: 2-Pyrrolidin-1-ylacetamide vs. Piracetam and the Carboxylic Acid Analog

The computed lipophilicity of 1-pyrrolidineacetamide free base is XLogP3 = -1.2 [1]. This represents an intermediate value between piracetam (reported XLogP3 values ranging from approximately -0.91 to -1.39 depending on the computational method [2]) and the corresponding carboxylic acid analog 2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS 6628-74-6), which is more polar due to the carboxylic acid moiety. The measured LogP for the free base from an alternative source is 0.20570 , likely reflecting a different computational or experimental methodology. This range of lipophilicity values underscores the compound's distinct partitioning behaviour compared to the more hydrophilic racetams.

Lipophilicity Physicochemical property Permeability prediction

Hydrochloride Salt Form: Aqueous Solubility and Formulation Advantage Relative to the Free Base

The hydrochloride salt form of 2-pyrrolidin-1-ylacetamide is specifically selected for its enhanced aqueous solubility compared to the neutral free base. General pharmaceutical salt-formation principles predict that conversion of a basic amine-containing compound (pyrrolidine ring pKₐ ≈ 10–11) to its hydrochloride salt increases aqueous solubility by several-fold through improved ionisation and crystal lattice disruption [1]. This is consistent with solubility data for structurally related pyrrolidine-acetamide hydrochlorides, where the hydrochloride form is described as 'soluble in polar solvents like water and ethanol' . The free base, by contrast, has a computed XLogP3 of -1.2 and limited intrinsic aqueous solubility at neutral pH. For procurement, the hydrochloride salt is the preferred physical form for aqueous bioassay preparation.

Hydrochloride salt Aqueous solubility Formulation development

Fragment-Based Screening Utility: KRAS G12V Binding Demonstrated for N-(3-Chlorophenyl) Derivative

An N-substituted derivative of 2-pyrrolidin-1-ylacetamide, specifically N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide, was identified as a binder to the oncogenic KRAS G12V mutant (GMPPNP-bound) in an NMR-based fragment screening campaign of 890 fragments (PDB 8QEI) [1]. The 3D solution structure of the complex was determined at 1 mM KRAS G12V and 5 mM ligand concentration using 2D ¹H-¹H NOESY and 2D ¹H-¹³C HSQC NMR experiments in 100% D₂O at pH 7.4 and 298 K [2]. This demonstrates that the 2-pyrrolidin-1-ylacetamide core scaffold is competent for fragment elaboration toward challenging protein targets. By comparison, piracetam and other simple racetams have not been reported as KRAS binders in comparable fragment screens.

Fragment-based drug discovery KRAS G12V NMR screening

Structural Scaffold Versatility: Absence of 2-Oxo Group Enables Distinct Derivatisation Pathways

The chemotype 2-pyrrolidin-1-ylacetamide lacks the 2-oxo substituent present in all racetam-family compounds. This structural difference has functional consequences for medicinal chemistry derivatisation: the unsubstituted pyrrolidine nitrogen retains full nucleophilicity (pKₐ ≈ 10–11) and can participate in N-alkylation, N-acylation, and N-arylation reactions without competing reactivity from a lactam carbonyl [1]. Published patent literature reveals that the 2-pyrrolidin-1-ylacetamide scaffold has been elaborated into diverse biologically active series, including anti-aging agents (demonstrated lifespan extension in C. elegans models) [2] and CNS-active compounds targeting GABA-ergic and glutamatergic pathways [3]. In contrast, the 2-oxo group in piracetam sterically and electronically constrains N-substitution patterns and directs pharmacological activity toward nootropic mechanisms.

Medicinal chemistry Scaffold diversification Structure-activity relationship

Prioritised Application Scenarios for 2-Pyrrolidin-1-ylacetamide Hydrochloride Based on Quantitative Differentiation Evidence


Anti-HIV Integrase Inhibitor Screening Campaigns

Procurement for primary and secondary anti-HIV screening assays should prioritise 2-pyrrolidin-1-ylacetamide hydrochloride based on its PubChem annotation as an anti-HIV compound [1] and the demonstrated HIV-1 integrase inhibition (IC₅₀ = 7.29 µM) and antiviral activity (EC₅₀ = 40.54 µM, SI ≈ 4.3) of its symmetrical bis-derivative [2]. This scaffold engages a binding site on HIV-1 integrase (residues Lys103, Lys173, Thr174) that is distinct from the catalytic Mg²⁺-chelation site targeted by diketo-acid inhibitors, offering a novel mechanism for overcoming resistance to established integrase strand-transfer inhibitors. The hydrochloride salt form ensures direct aqueous solubility for cell-based antiviral assays.

Fragment-Based Drug Discovery Against Oncogenic KRAS

The 2-pyrrolidin-1-ylacetamide core has been validated as a KRAS G12V binder through solution NMR fragment screening (PDB 8QEI) [1]. N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide was identified as a hit from an 890-fragment library at 5 mM, with the 3D solution structure of the protein-ligand complex determined. This positions 2-pyrrolidin-1-ylacetamide hydrochloride as a procurement choice for follow-up fragment elaboration campaigns, where the unsubstituted pyrrolidine nitrogen can be systematically derivatised to improve binding affinity and drug-like properties. This application is not supported by racetam-class compounds, which lack reported KRAS binding activity.

Medicinal Chemistry Library Synthesis and Scaffold Diversification

The absence of the 2-oxo group distinguishes 2-pyrrolidin-1-ylacetamide from racetam scaffolds and enables a broader range of N-derivatisation reactions (alkylation, acylation, arylation) [1]. Published patent applications demonstrate that this scaffold has been elaborated into compounds with anti-aging activity (C. elegans lifespan extension) [2] and CNS-modulating properties [3]. Procurement of the hydrochloride salt provides a versatile building block for parallel synthesis of focused screening libraries, maximising chemical space coverage from a single starting material.

Aqueous Bioassay Development Requiring Salt-Form Solubility

For laboratories running high-throughput biochemical or cell-based assays that require direct compound dissolution in aqueous buffers, the hydrochloride salt form of 2-pyrrolidin-1-ylacetamide is preferred over the free base due to its enhanced water solubility [1]. This eliminates the need for DMSO stock solutions or pH adjustment, reducing solvent-related assay interference. The structural class of pyrrolidine-acetamide hydrochlorides is generally described as soluble in polar solvents including water and ethanol [2], supporting compatibility with a wide range of assay conditions.

Quote Request

Request a Quote for 2-Pyrrolidin-1-ylacetamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.